molecular formula C10H7BrO2 B1332053 1-(5-Bromo-1-benzofuran-2-yl)ethanone CAS No. 38220-75-6

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Cat. No.: B1332053
CAS No.: 38220-75-6
M. Wt: 239.06 g/mol
InChI Key: YPIQPBGNNXXKNI-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an ethanone group at the 2-position. It is known for its planar structure and the ability to form hydrogen bonds .

Scientific Research Applications

1-(5-Bromo-1-benzofuran-2-yl)ethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-1-benzofuran-2-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-benzofuran-2-yl ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQPBGNNXXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351639
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38220-75-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo salicylaldehyde (10.05 g), bromo acetone (8.0 g) and potassium carbonate (13.80 g) were refluxed for 1 hr in 2-butanone (100 ml). 2-Butanone (ca. 50 ml) was evaporated and ice was added. The precipitate was collected by filtration and washed with water and hexane to give the objective compound (10.50 g).
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g (24.9 mmol) of 5-bromo-salicylaldehyde, 3.0 g (32.3 mmol, 2.6 mL) of chloroacetone and 12 g (37.2 mmol) of Cs2CO3 in 30 mL of dry DMF was heated to 60° C. overnight. After cooling at room temperature, water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was directly recrystallized from hexane to afford 4.14 g (17.3 mmol, yield: 70%) of 2-acetyl-5-bromo benzo[b]furan as a pale orange crystal. 1H NMR (CDCl3), δ: 7.84 (d, J=1.9 Hz, 1H), 7.56 (dd, J=9.0, 2.1 Hz, 1H), 7.45 (d, J=8.9 Hz, 1H), 7.42 (s, 1H), 2.60 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of atoms in 1-(5-Bromo-1-benzofuran-2-yl)ethanone?

A1: X-ray crystallography studies reveal that this compound exhibits a nearly planar structure. [] The root-mean-square deviation from planarity, considering all non-hydrogen atoms, is a mere 0.057 Å. [] This indicates that the atoms within the molecule lie predominantly within a single plane.

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